![molecular formula C17H19NO3 B2449343 1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one CAS No. 1797280-75-1](/img/structure/B2449343.png)

1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

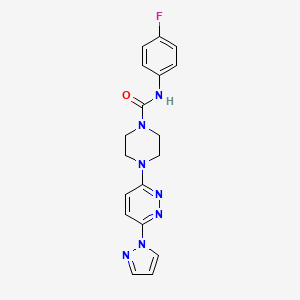

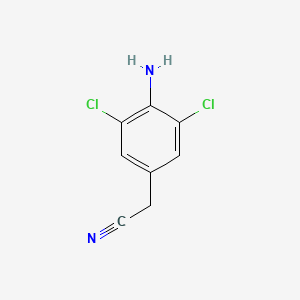

1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one, also known as CBSP, is a synthetic compound. It contains a total of 43 bonds, including 24 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, and 1 aliphatic tertiary amide .

Synthesis Analysis

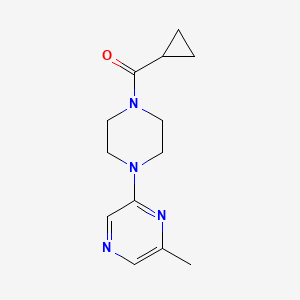

The synthesis of benzofuran derivatives, which includes the core structure of CBSP, has been widely studied . Various methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes, oxidative cyclization of 2-hydroxystilbenes using iodine (III), and the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Molecular Structure Analysis

The molecular formula of CBSP is C17H19NO3, and its molecular weight is 285.343. The molecule contains a complex structure with multiple rings, including a four-membered cyclobutane ring, a five-membered furan ring, and a six-membered piperidine ring .

Chemical Reactions Analysis

Benzofuran derivatives, including CBSP, can undergo various chemical reactions . For instance, they can participate in Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides to afford benzo[b]furans .

Applications De Recherche Scientifique

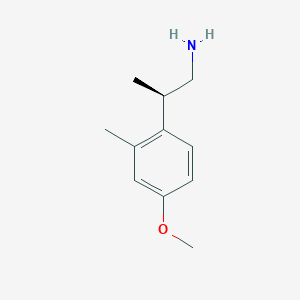

- Application : Researchers have explored its use as a chiral building block for the synthesis of bioactive molecules. For instance, a one-pot [3+2] cyclization/semipinacol rearrangement cascade using Cu(II)/BOX catalysis efficiently constructs a key stereogenic center, leading to multi-substituted 3H-spiro[benzofuran-2,1′-cyclopentane] units .

Asymmetric Synthesis and Medicinal Chemistry

Natural Product Synthesis

Orientations Futures

Benzofuran compounds, including CBSP, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in various fields of research and industry . Future research may focus on further exploring the biological activities of CBSP and its potential applications as a therapeutic agent.

Mécanisme D'action

Target of Action

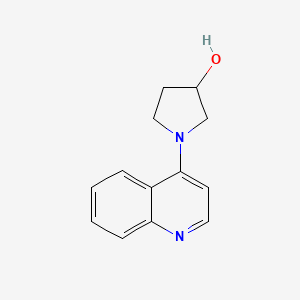

benzofuran-1,4′-piperidine], is known to be a potent σ1 receptor ligand. The σ1 receptor is involved in the modulation of various neurotransmitter systems and can influence learning, memory, and mood .

Mode of Action

The structurally similar compound mentioned above acts as a σ1 receptor antagonist . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.

Biochemical Pathways

The σ1 receptor is known to modulate various neurotransmitter systems, including glutamatergic, cholinergic, and dopaminergic pathways . The antagonism of the σ1 receptor can therefore potentially influence these pathways and their downstream effects.

Pharmacokinetics

benzofuran-1,4′-piperidine], is known to be rapidly metabolized by rat liver microsomes. Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The metabolism was found to be mediated by the CYP3A4 isoenzyme .

Result of Action

benzofuran-1,4′-piperidine], displayed analgesic activity against neuropathic pain in the capsaicin pain model. This suggests that it may have potential therapeutic applications in the management of pain.

Propriétés

IUPAC Name |

1'-(cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-15(12-5-3-6-12)18-10-4-9-17(11-18)14-8-2-1-7-13(14)16(20)21-17/h1-2,7-8,12H,3-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZGUNKBWKDWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73168196 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)

![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)

![2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2449276.png)

![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)

![4-[(4-Chlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2449278.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449282.png)